1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms in their molecular structure
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one involves several steps. The synthetic route typically starts with the preparation of the phospholan ring, followed by the introduction of methoxy, dimethyl, and dinitro groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholan-1-one can be compared with other similar organophosphorus compounds, such as:
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phospholane: Similar structure but different reactivity and applications.
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phosphorane: Different oxidation state of phosphorus, leading to different chemical properties.
1-Methoxy-3,4-dimethyl-3,4-dinitro-1lambda~5~-phosphine oxide: Different functional groups attached to the phosphorus atom, resulting in different reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
59586-91-3 |
---|---|
Molekularformel |
C7H13N2O6P |
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
1-methoxy-3,4-dimethyl-3,4-dinitro-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C7H13N2O6P/c1-6(8(10)11)4-16(14,15-3)5-7(6,2)9(12)13/h4-5H2,1-3H3 |
InChI-Schlüssel |
JJKPPSZOFAKZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CP(=O)(CC1(C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.